The Versatility of Fmoc-NH-PEG4-HZ-BOC: A Technical Guide for Advanced Bioconjugation
The Versatility of Fmoc-NH-PEG4-HZ-BOC: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Among these, Fmoc-NH-PEG4-HZ-BOC has emerged as a key heterobifunctional linker, offering a powerful tool for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core attributes, applications, and methodologies associated with Fmoc-NH-PEG4-HZ-BOC, tailored for professionals in drug development and biomedical research.
Fmoc-NH-PEG4-HZ-BOC is a meticulously designed molecule incorporating three key functional components: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected hydrazide.[1] This unique architecture allows for a sequential and controlled conjugation strategy, which is essential for the construction of well-defined and potent therapeutic agents. The Fmoc and Boc protecting groups offer orthogonal stability, enabling their selective removal under distinct chemical conditions.[1] The hydrophilic PEG4 spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, mitigating aggregation, and potentially reducing immunogenicity.[2][3]
This guide will delve into the technical specifications of Fmoc-NH-PEG4-HZ-BOC, present detailed experimental protocols for its use in bioconjugation, and provide quantitative data to inform experimental design. Furthermore, logical and experimental workflows will be visualized to clarify the strategic application of this versatile linker in modern drug discovery.
Core Properties and Applications
The utility of Fmoc-NH-PEG4-HZ-BOC stems from the distinct properties of its constituent parts. The strategic inclusion of orthogonal protecting groups, Fmoc and Boc, allows for a stepwise conjugation approach. The Fmoc group, being base-labile, can be removed to expose a primary amine for conjugation, while the Boc group remains intact.[1] Conversely, the acid-labile Boc group can be cleaved to reveal the hydrazide functionality, which can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[1] This pH-sensitive hydrazone linkage is particularly advantageous for ADCs, as it can be engineered to release the cytotoxic payload in the acidic environment of tumor cells or endosomes.[2]
The PEG4 spacer enhances the aqueous solubility of often hydrophobic drug payloads, which is a critical factor in preventing aggregation and improving the overall stability and manufacturability of ADCs and PROTACs.[4][5]
Primary applications include:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrazide end can be reacted with an aldehyde- or ketone-containing drug, and the amine end (after Fmoc deprotection) can be coupled to the antibody.
-
PROTACs: This linker is suitable for connecting a target protein-binding ligand and an E3 ligase-binding ligand. The orthogonal nature of the protecting groups allows for the sequential attachment of these two different molecules.[3][6]
-
Peptide Synthesis and Modification: The Fmoc-protected amine is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the incorporation of a PEGylated and reactive hydrazide moiety into a peptide sequence.[7]
-
Surface Functionalization: The linker can be used to modify surfaces, such as nanoparticles or microarrays, to introduce specific functionalities for targeted delivery or diagnostic applications.[2]
Quantitative Data
The following tables summarize key physicochemical properties of Fmoc-NH-PEG4-HZ-BOC and typical stability data for hydrazone linkers, which are relevant for designing and evaluating conjugates synthesized with this molecule.
| Property | Value | Reference |
| CAS Number | 1263044-77-4 | [8] |
| Molecular Formula | C₃₁H₄₃N₃O₉ | [8] |
| Molecular Weight | 601.7 g/mol | [8] |
| Purity | ≥95% | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [2][9] |
| Storage | -20°C, keep in dry and avoid sunlight | [6] |
Table 1: Physicochemical Properties of Fmoc-NH-PEG4-HZ-BOC
| Linker Type | pH | Half-life (t½) | Reference |
| Phenylketone-derived hydrazone | 7.4 (Human Plasma) | ~2 days | [10] |
| Silyl ether-based acid-cleavable | 7.4 (Human Plasma) | >7 days | [10] |
| Carbonate-based acid-cleavable | 7.4 (Human Plasma) | ~36 hours | [10] |
Table 2: Comparative Stability of Different Linker Chemistries in Human Plasma (Note: The stability of a specific conjugate with Fmoc-NH-PEG4-HZ-BOC will depend on the precise structure of the conjugated molecules and should be experimentally determined.)
Experimental Protocols
The following are representative protocols for the deprotection and conjugation reactions involving Fmoc-NH-PEG4-HZ-BOC. These should be optimized for specific applications.
Protocol 1: Orthogonal Deprotection of Fmoc and Boc Groups
A. Fmoc Deprotection (Base-mediated)
-
Dissolve Fmoc-NH-PEG4-HZ-BOC in a suitable organic solvent such as dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Fmoc group.
-
Upon completion, remove the piperidine and by-products by evaporation under reduced pressure and/or purification by silica gel chromatography. The resulting product is NH₂-PEG4-HZ-BOC.
B. Boc Deprotection (Acid-mediated)
-
Dissolve Fmoc-NH-PEG4-HZ-BOC or the Fmoc-deprotected intermediate in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen. The resulting product is Fmoc-NH-PEG4-HZ or, if starting from the Fmoc-deprotected intermediate, the fully deprotected linker.
Protocol 2: Hydrazone Bond Formation
This protocol describes the reaction of the deprotected hydrazide with a carbonyl-containing molecule (e.g., a cytotoxic drug).
-
Generate the free hydrazide by following the Boc deprotection protocol (Protocol 1B).
-
Dissolve the hydrazide-containing linker and the aldehyde- or ketone-functionalized molecule in a suitable buffer, typically at a pH of 5-6 to catalyze the reaction. A co-solvent such as DMSO may be necessary to ensure solubility.
-
A slight excess of the carbonyl-containing molecule may be used to drive the reaction to completion.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the formation of the hydrazone-linked conjugate by LC-MS.
-
Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
Protocol 3: Amide Bond Formation
This protocol outlines the conjugation of the deprotected amine to a carboxylic acid-containing molecule (e.g., an antibody after modification or a small molecule ligand).
-
Generate the free amine by following the Fmoc deprotection protocol (Protocol 1A).
-
Activate the carboxylic acid group of the molecule to be conjugated using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add the amine-containing linker to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the formation of the amide bond by LC-MS.
-
Purify the final conjugate using a suitable chromatographic technique.
Mandatory Visualizations
Caption: Orthogonal synthesis pathways using Fmoc-NH-PEG4-HZ-BOC.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 4. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. IRIS: LINKEROLOGY by Iris Biotech GmbH - Issuu [issuu.com]
- 6. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 7. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 8. Fmoc-NH-PEG4-HZ-BOC | CAS:1263044-77-4 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 9. Fmoc-N-amido-PEG4-t-Boc-Hydrazide, 1263044-77-4 | BroadPharm [broadpharm.com]
- 10. peptide.com [peptide.com]
